3-Bromo-5-methylisoxazole-4-carboxylic acid
Overview
Description
3-Bromo-5-methylisoxazole-4-carboxylic acid is a derivative of isoxazole, a five-membered heteroaromatic compound. Isoxazoles are known to exhibit tautomerism, where they can exist in different forms depending on the solvent and conditions. The presence of a bromine atom and a methyl group on the isoxazole ring, along with a carboxylic acid functionality, suggests that this compound could have interesting chemical properties and potential for further functionalization .
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the bromination of the methyl group on 3-aryl-5-methyl-isoxazole-4-carboxylate has been studied, leading to the formation of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which serves as a precursor for other isoxazole-fused heterocycles . Additionally, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles from related carboxylates has been reported, indicating the versatility of isoxazole derivatives as scaffolds for further chemical transformations .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized by various spectroscopic techniques. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single crystal X-ray diffraction, which provides detailed information about bond lengths and angles, as well as the overall molecular conformation . Such structural analyses are crucial for understanding the reactivity and properties of isoxazole compounds.
Chemical Reactions Analysis
Isoxazole derivatives can undergo a range of chemical reactions. The study of isoxazole-4-carboxylic acid derivatives revealed that they can be synthesized through domino isoxazole-isoxazole isomerization, catalyzed by Fe(II). This process can lead to the formation of isoxazole-4-carboxylic esters and amides, as well as oxazole derivatives under different conditions . The reactivity of the isoxazole ring allows for the creation of diverse compounds with potential applications in medicinal chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The basicity and acidity of these compounds can be compared to that of carboxylic acids, as indicated by the recorded basicities of isoxazole and its derivatives . The presence of substituents such as bromine and methyl groups can further affect the solubility, stability, and reactivity of the compound, making it a valuable entity for various chemical applications .
Scientific Research Applications
Tautomerism and Spectroscopy
Research has shown that derivatives of isoxazole, such as 3-bromo-5-methylisoxazole-4-carboxylic acid, exhibit interesting tautomeric behaviors. Studies like those conducted by Boulton and Katritzky (1961) in "Tetrahedron" provide insights into the infra-red and ultra-violet spectra of these compounds, indicating their existence in different tautomeric forms depending on the solution and phase. This has implications for understanding the basicity and acidity of these compounds (A. Boulton & A. Katritzky, 1961).
Mass Spectrometry and Isomerization Studies
Research by Zhigulev et al. (1974) in "Chemistry of Heterocyclic Compounds" examined the mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives, highlighting thermal isomerization of the isoxazole ring. This study is significant for understanding the molecular structure and behavior of these compounds under different conditions (K. K. Zhigulev, R. A. Khmel’nitskiĭ & M. Panina, 1974).
Synthetic Chemistry
Robins et al. (2007) in the "Journal of combinatorial chemistry" explored the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from 3-bromo-5-methylisoxazole-4-carboxylic acid. This study demonstrates the potential of these compounds in the creation of drug-like isoxazoles, showcasing the versatility of 3-bromo-5-methylisoxazole-4-carboxylic acid in synthetic chemistry (Lori I Robins, J. Fettinger, D. S. Tinti & M. Kurth, 2007).
Insights into Bromination and Synthesis
Roy et al. (2004) in "Tetrahedron" provided insights into the bromination of 3-aryl-5-methylisoxazole-4-carboxylate, a precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate. This research is crucial for understanding the synthesis of isoxazole-fused heterocycles, further highlighting the importance of 3-bromo-5-methylisoxazole-4-carboxylic acid in organic synthesis (A. K. Roy, B. Rajaraman & S. Batra, 2004).
Future Directions
properties
IUPAC Name |
3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)4(6)7-10-2/h1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOSKCLDLLPNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445024 | |
Record name | 3-Bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylisoxazole-4-carboxylic acid | |
CAS RN |
130742-22-2 | |
Record name | 3-Bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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